(R)-2-Amino-3-(furan-2-yl)propanoic acid
CAS No.: 110772-46-8
Cat. No.: VC20753422
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110772-46-8 |
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Molecular Formula | C7H9NO3 |
Molecular Weight | 155.15 g/mol |
IUPAC Name | (2R)-2-amino-3-(furan-2-yl)propanoic acid |
Standard InChI | InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 |
Standard InChI Key | RXZQHZDTHUUJQJ-ZCFIWIBFSA-N |
Isomeric SMILES | C1=COC(=C1)C[C@H](C(=O)[O-])[NH3+] |
SMILES | C1=COC(=C1)CC(C(=O)O)N |
Canonical SMILES | C1=COC(=C1)CC(C(=O)[O-])[NH3+] |
Chemical Structure and Fundamental Properties
Molecular Identity and Structure
(R)-2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid featuring a furan ring attached to the beta carbon of the alanine backbone. The compound has the molecular formula C7H9NO3 with a molecular weight of 155.15 g/mol . It is specifically the R-enantiomer, with the CAS registry number 110772-46-8 . The racemic mixture (containing both R and S forms) is registered under CAS number 4066-39-1 .
The structure contains three main functional components:
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An amino group at the alpha carbon position
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A carboxylic acid group
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A furan heterocycle connected via a methylene bridge
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that are essential for understanding its behavior in various applications. Table 1 summarizes these properties.
The negative XLogP3-AA value (-2.3) suggests that the compound is hydrophilic in nature, which aligns with its amino acid character . The presence of both amino and carboxylic acid groups contributes to its amphoteric properties, allowing it to function as both an acid and a base depending on the pH of the environment.
Stereochemistry
The stereochemistry of (R)-2-Amino-3-(furan-2-yl)propanoic acid is a critical aspect of its identity. The compound features a chiral center at the alpha carbon, with the R configuration specifically designating the three-dimensional arrangement of substituents according to the Cahn-Ingold-Prelog priority rules. This specific stereochemistry distinguishes it from its enantiomer, (S)-2-Amino-3-(furan-2-yl)propanoic acid, with which it shares identical physical properties but exhibits opposite optical rotation and potentially different biological activities.
Analytical Characterization
Spectroscopic Analysis
The structural confirmation of (R)-2-Amino-3-(furan-2-yl)propanoic acid typically involves several spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for confirming the structure and purity of the compound. According to available analytical data, the compound demonstrates a characteristic 1H NMR spectrum consistent with its structure, which has been used to confirm a purity of ≥97.0% .
The compound can be characterized by its InChI code: InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10), and its InChI key: RXZQHZDTHUUJQJ-UHFFFAOYSA-N . In SMILES notation, it is represented as C1=COC(=C1)CC(C(=O)O)N .
Chromatographic Methods
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for analyzing the purity and identity of (R)-2-Amino-3-(furan-2-yl)propanoic acid. These methods are especially important for distinguishing between the R and S enantiomers, which would require chiral stationary phases or chiral derivatization agents.
Current Research and Future Perspectives
Research Trends
Future research directions could explore:
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The incorporation of this amino acid into peptides to study their structural and functional properties
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Investigation of potential biological activities, particularly in comparison to its enantiomer
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Development of more efficient synthetic routes for producing the compound with high enantiomeric purity
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Exploration of its potential as a building block in the synthesis of pharmaceutical compounds
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